molecular formula C15H17N B13531325 Cyclobutyl(naphthalen-1-yl)methanamine

Cyclobutyl(naphthalen-1-yl)methanamine

Cat. No.: B13531325
M. Wt: 211.30 g/mol
InChI Key: JYGQCCRLNZXIHS-UHFFFAOYSA-N
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Description

Cyclobutyl(naphthalen-1-yl)methanamine is an organic compound with the molecular formula C15H17N It is characterized by the presence of a cyclobutyl group attached to a naphthalen-1-ylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(naphthalen-1-yl)methanamine typically involves the reaction of naphthalen-1-ylmethanamine with cyclobutyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(naphthalen-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halides or other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl ketones, while reduction could produce cyclobutyl-substituted amines.

Scientific Research Applications

Cyclobutyl(naphthalen-1-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclobutyl(naphthalen-1-yl)methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(naphthalen-2-yl)methanamine
  • Cyclopropyl(naphthalen-1-yl)methanamine
  • Cyclobutyl(phenyl)methanamine

Uniqueness

Cyclobutyl(naphthalen-1-yl)methanamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

cyclobutyl(naphthalen-1-yl)methanamine

InChI

InChI=1S/C15H17N/c16-15(12-7-3-8-12)14-10-4-6-11-5-1-2-9-13(11)14/h1-2,4-6,9-10,12,15H,3,7-8,16H2

InChI Key

JYGQCCRLNZXIHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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